![molecular formula C12H13ClF3N B13523057 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine CAS No. 526182-97-8](/img/structure/B13523057.png)
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine is a chemical compound that has garnered significant interest in various fields of research due to its unique structural properties. The compound consists of a piperidine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in medicinal chemistry and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield 4-chloro-3-(trifluoromethyl)benzoic acid, while reduction may produce 4-chloro-3-(trifluoromethyl)phenylmethanol .
Wissenschaftliche Forschungsanwendungen
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of analgesic agents due to its potential to modulate pain pathways.
Biological Studies: It serves as a tool compound to study the effects of trifluoromethyl-substituted phenyl groups on biological systems.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets in the body. The compound is known to modulate the activity of certain receptors and enzymes, leading to its observed biological effects. For example, it may act on opioid receptors to exert analgesic effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares a similar structure but contains an additional hydroxyl group, which may alter its chemical and biological properties.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group instead of a piperidine ring, leading to different reactivity and applications.
Uniqueness
2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine is unique due to its combination of a piperidine ring and a trifluoromethyl-substituted phenyl group. This structural arrangement imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
526182-97-8 |
|---|---|
Molekularformel |
C12H13ClF3N |
Molekulargewicht |
263.68 g/mol |
IUPAC-Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H13ClF3N/c13-10-5-4-8(7-9(10)12(14,15)16)11-3-1-2-6-17-11/h4-5,7,11,17H,1-3,6H2 |
InChI-Schlüssel |
FVYRVICBPLTSTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


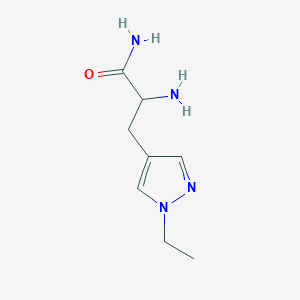
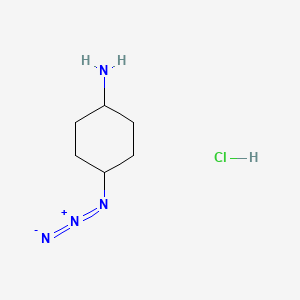
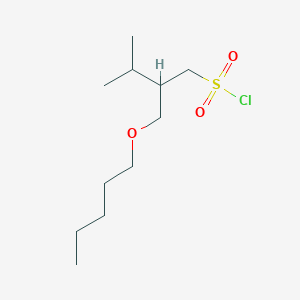

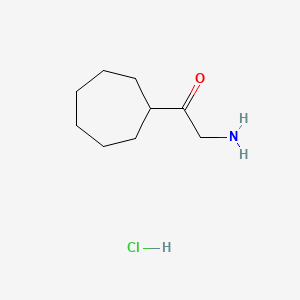
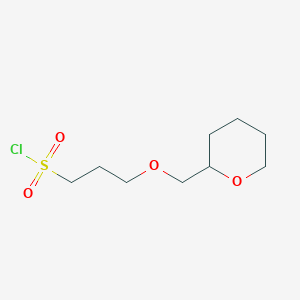

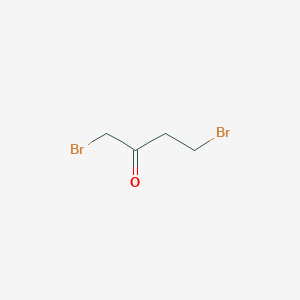
![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)

![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)
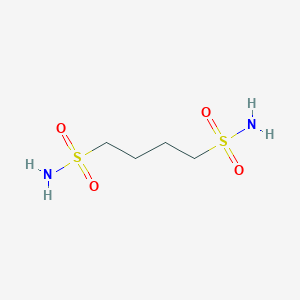

![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13523085.png)
